molecular formula C7H12O2 B142444 4-Methoxycyclohexanone CAS No. 13482-23-0

4-Methoxycyclohexanone

Cat. No.: B142444
CAS No.: 13482-23-0
M. Wt: 128.17 g/mol
InChI Key: XADCKKKOYZJNAR-UHFFFAOYSA-N
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Description

4-Methoxycyclohexanone is an organic compound with the molecular formula C₇H₁₂O₂. It is a substituted cyclohexanone, where a methoxy group is attached to the fourth carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

4-Methoxycyclohexanone has several applications in scientific research:

Safety and Hazards

When handling 4-Methoxycyclohexanone, it’s important to wear protective gloves, clothing, eye protection, and face protection . It should not be eaten, drunk, or smoked when using this product . It’s also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Mode of Action

It is known that the compound exists predominantly in an axial conformation . This conformational preference could potentially influence its interactions with molecular targets.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is predicted to be bbb permeant .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycyclohexanone can be synthesized through several methods. One common method involves the catalytic hydrogenation of 4-methoxyphenol in the presence of a supported catalyst. The reaction typically uses cyclohexane as a solvent and is carried out in a high-pressure reactor .

Another method involves the continuous catalytic oxidation of 4-methoxycyclohexanol using hydrogen peroxide as an oxidizing agent and a molecular sieve supported phosphotungstic acid as a catalyst. This method is advantageous due to its low cost, environmental friendliness, and high yield .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the catalytic hydrogenation method due to its simplicity, high yield, and clean production process. The use of supported catalysts and high-pressure reactors ensures efficient conversion and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxime.

    Reduction: Reduction of this compound can yield 4-methoxycyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound oxime.

    Reduction: 4-Methoxycyclohexanol.

    Substitution: Products vary based on the substituent introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxycyclohexanone is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. The methoxy group enhances the compound’s solubility in organic solvents and influences its behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADCKKKOYZJNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336623
Record name 4-Methoxycyclohexanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13482-23-0
Record name 4-Methoxycyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13482-23-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxycyclohexanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxycyclohexanon
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Synthesis routes and methods I

Procedure details

4-Methoxycyclohexanol (2.0 g, 15.0 mmol) was taken up in 150 mL of DCM. Pyridinium chlorochromate (5.0 g, 23.0 mmol) was added. After 60 hours, the mixture was filtered through a plug of Florisil and concentrated under reduced pressure. The residue was taken up in 50 mL of ether and filtered through a plug of silica gel. The solvent was removed under reduced pressure, affording 4-methoxycyclohexanone as a light yellow oil.
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2 g
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5 g
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150 mL
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Synthesis routes and methods II

Procedure details

The procedure of Example I was repeated, but the p-methoxyphenol was used in molten form without addition of methylcyclohexane. After a hydrogenation time of 380 minutes, 62.1% by weight of the p-methoxyphenol had reacted and p-methoxycyclohexanone had been formed in a yield of 46.5% by weight.
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Synthesis routes and methods III

Procedure details

0.5 g of borax and 0.5 g of water were mixed and 6 g of a catalyst which was moist with water (water content=50 %) and comprised 5% by weight of palladium on carbon were then mixed in. The resulting mixture was added to a solution of 100 g of p-methoxyphenol in 150 g of methylcyclohexane and this reaction mixture was hydrogenated in a stirred reactor at from 150 to 180° C. and from 3 to 8 bar of hydrogen pressure until no more hydrogen was absorbed. After a hydrogenation time of 72 minutes, 96.2% by weight of the p-methoxyphenol had reacted and p-methoxycyclohexanone had been formed in a yield of 83% by weight.
[Compound]
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borax
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0.5 g
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Synthesis routes and methods IV

Procedure details

A solution of 4.2 g 4-methoxycyclohexanol in 30 ml dichloromethane is added to a suspension of 52.6 g pyridinium chlorochromate on basic aluminium oxide in 90 ml dichloromethane. The suspension is stirred for 3 h at ambient temperature. Then the mixture is filtered through silica gel (dichloromethane) and the solvent is eliminated.
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4.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformational preference of 4-Methoxycyclohexanone?

A1: Contrary to predictions based on dipole moment studies, 1H NMR studies reveal that this compound predominantly exists in the axial conformation in benzene solution at 31°C. The axial:equatorial population ratio is 3:1, indicating a preference for the conformation where the methoxy group occupies the axial position. [] This unexpected conformational preference has implications for the reactivity and interactions of this molecule.

Q2: How does the presence of a methoxy group influence the catalytic hydrogenation of cyclohexanones?

A2: The introduction of a methoxy group at the 4-position of cyclohexanone significantly impacts its catalytic hydrogenation over platinum metals. Both 2-Methoxycyclohexanone and this compound yield alcohols with higher cis/trans ratios compared to the corresponding methylcyclohexanones. [] This suggests a polar group effect exerted by the methoxy substituent, influencing the stereochemical outcome of the hydrogenation reaction. The effect is particularly pronounced when using iridium and platinum catalysts.

Q3: How does the choice of catalyst (Palladium vs. Platinum) affect the hydrogenolysis of this compound?

A3: The selectivity of hydrogenolysis for this compound differs drastically between palladium and platinum catalysts. [, ] Palladium catalysts exhibit selectivity towards cleaving the C-O single bond, while platinum catalysts preferentially cleave the C=O double bond. This stark contrast highlights the importance of catalyst selection in controlling the reaction pathway and obtaining desired products in organic synthesis.

Q4: Can this compound be used as a starting material in the synthesis of natural products?

A4: Yes, this compound serves as a key building block in the total synthesis of erythrinan alkaloids. [] The compound, specifically its derivative ethyl this compound-2-glyoxylate, enables the construction of the complex erythrinan skeleton via condensation reactions. This highlights the versatility of this compound as a synthetic intermediate in natural product chemistry.

Q5: Are there any computational studies on the conformational behavior of this compound?

A5: While the provided abstracts don't explicitly mention computational studies, conformational analysis using computational chemistry techniques like molecular mechanics or quantum chemical calculations could provide further insights into the energetic factors governing the axial preference of this compound. These studies could explore the influence of solvent effects and intramolecular interactions on the conformational equilibrium. []

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